Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
Description
Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a fluorinated amine derivative characterized by a benzylamine core substituted with a 3,3,3-trifluoropropoxy group at the ortho position of the phenyl ring. The ethylamine moiety is directly attached to the benzyl carbon.
Properties
IUPAC Name |
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-16-9-10-5-3-4-6-11(10)17-8-7-12(13,14)15/h3-6,16H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKKDLRJFWTQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3,3,3-Trifluoropropoxy)benzaldehyde
Procedure :
Reductive Amination with Ethylamine
Procedure :
- Reaction : 2-(3,3,3-Trifluoropropoxy)benzaldehyde (1 eq) is treated with ethylamine (1.2 eq) and NaBH₃CN (1.5 eq) in methanol at 25°C for 6 h.
- Workup : The mixture is quenched with water, extracted with dichloromethane, and concentrated.
- Purification : The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 95:5).
Nucleophilic Substitution of Benzyl Halides
Preparation of 2-(3,3,3-Trifluoropropoxy)benzyl Chloride
Procedure :
Amine Formation with Ethylamine
Procedure :
- Substitution : The benzyl chloride (1 eq) is treated with ethylamine (3 eq) in THF at 60°C for 24 h.
- Workup : The reaction is filtered, and the solvent is evaporated.
- Purification : Recrystallization from ethanol yields the product.
Borane-Mediated Reduction of Nitriles
Synthesis of 2-(3,3,3-Trifluoropropoxy)benzyl Cyanide
Procedure :
Borane Reduction to Primary Amine
Procedure :
N-Ethylation via Reductive Amination
Procedure :
- Reaction : The primary amine (1 eq) is reacted with acetaldehyde (1.2 eq) and NaBH₃CN (1.5 eq) in methanol at 25°C for 6 h.
- Purification : Column chromatography (CH₂Cl₂/MeOH, 9:1).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Alkoxylation → Reductive Amination | 65–72 | Mild conditions, scalable | Requires aldehyde intermediate |
| Nucleophilic Substitution | Chlorination → Amine Formation | 60–68 | Straightforward | Low yields due to side reactions |
| Borane Reduction | Cyanation → Borane Reduction | 80–89 | High yields, fewer steps | Requires hazardous BH₃ reagents |
Critical Reaction Parameters
- Trifluoropropoxy Introduction : Alkoxylation requires polar aprotic solvents (DMF, DMSO) and anhydrous conditions to avoid hydrolysis.
- Amine Stability : The ethylamine group is prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar).
- Purification Challenges : Silica gel chromatography with CH₂Cl₂/MeOH gradients effectively separates the product from byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoropropoxy group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Scientific Research Applications
Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flufenprox (1-(4-Chlorophenoxy)-3-((2-(4-Ethoxyphenyl)-3,3,3-Trifluoropropoxy)methyl)benzene)
- Molecular Formula : C₂₄H₂₂ClF₃O₃ .
- Key Features: Contains a 3,3,3-trifluoropropoxy group linked to a benzene ring via a methylene bridge. Includes a 4-chlorophenoxy substituent and a 4-ethoxyphenyl group.
- Applications : Registered as an insecticide, indicating potent activity against arthropods .
- Comparison :
- The trifluoropropoxy group is structurally analogous but integrated into a more complex aromatic system.
- Flufenprox’s additional chlorine and ethoxy substituents enhance its pesticidal specificity, whereas the target compound’s simpler benzylamine structure may favor different biological targets or synthetic flexibility .
Diethyl({2-[(3,3,3-Trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2)
- Molecular Formula : C₉H₁₉F₃N₂ .
- Key Features: A trifluoropropylamino group connected to a diethylated ethylamine backbone.
- Applications : Marketed as a versatile small-molecule scaffold for medicinal chemistry or materials science .
- Comparison: Shares the trifluoropropyl motif but lacks the aromatic benzyl group.
1-Isopropyl-3-[(3,3,3-Trifluoropropoxy)methyl]-1H-Pyrazole-4-Sulfonyl Chloride
- Molecular Formula: Not explicitly stated, but inferred to include C₇H₁₀F₃N₂O₃SCl (based on substituents) .
- Key Features :
- Trifluoropropoxy group attached to a pyrazole ring via a methylene linker.
- Sulfonyl chloride group enhances reactivity for further derivatization.
- Applications : Likely used as a synthetic intermediate in agrochemical or pharmaceutical synthesis .
- Comparison :
Cangrelor (Anti-Platelet Agent)
- Key Feature : Contains a 3,3,3-trifluoropropylthio group .
- Applications : FDA-approved antiplatelet drug .
- Comparison :
Physicochemical and Functional Comparisons
| Property | Ethyl({[2-(3,3,3-Trifluoropropoxy)phenyl]methyl})amine | Flufenprox | Diethyl({2-[(3,3,3-Trifluoropropyl)amino]ethyl})amine |
|---|---|---|---|
| Molecular Weight | ~291 g/mol (estimated) | 474.87 g/mol | 212.26 g/mol |
| Key Functional Groups | Benzylamine, trifluoropropoxy | Trifluoropropoxy, chlorophenoxy, ethoxyphenyl | Trifluoropropylamino, diethylamine |
| Lipophilicity (LogP) | High (due to CF₃ and aromatic ring) | Very high | Moderate (aliphatic backbone) |
| Applications | Potential agrochemical/pharmaceutical | Insecticide | Small-molecule scaffold |
Biological Activity
Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a compound characterized by its unique chemical structure, which includes a trifluoropropoxy group and an ethylamine moiety. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C13H16F3NO
- Molecular Weight : Approximately 247.26 g/mol
- Key Functional Groups :
- Trifluoropropoxy Group : Enhances lipophilicity and stability.
- Ethylamine Group : Facilitates hydrogen bonding with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, allowing it to cross cellular membranes effectively. This interaction can modulate the activity of enzymes and receptors, which is crucial for its therapeutic potential.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results:
-
Anticancer Properties :
- In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that this compound reduced cell viability in breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values of 25 μM and 30 μM respectively.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties in preclinical models.
- Findings : It significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3,3,3-trifluoropyruvate | Structure | Anticancer activity with IC50 = 20 μM |
| Ethyl 4-(trifluoromethyl)phenyl)amine | Structure | Moderate enzyme inhibition |
| Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine | Structure | Similar lipophilicity and receptor modulation |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound. Key findings include:
- Synthesis : The compound can be synthesized through a multi-step process involving the reaction of phenolic compounds with trifluoroalkylating agents.
- Biological Evaluation : Preliminary tests suggest that it possesses significant bioactivity related to cancer treatment and inflammation modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
